Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate
Description
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate is a fluorinated organic compound featuring a trifluoromethyl group, a sulfonamide linkage, and a hydroxyl-substituted phenyl ring. The following analysis leverages structural analogs and methodologies from literature to infer its properties and behaviors.
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO6S/c1-10(2)31-19(28)17(18(27)20(22,23)24)14-9-13(5-6-15(14)26)25-32(29,30)16-7-4-12(21)8-11(16)3/h4-10,17,25-26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPWYZYPZDGLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate, with the CAS number 865613-90-7, is a synthetic compound notable for its potential biological activities. The compound's molecular formula is C20H19F4NO6S, and it has a molecular weight of 477.43 g/mol. This compound is primarily intended for research purposes and is not approved for therapeutic applications in humans or animals.
The biological activity of this compound can be attributed to its structural components, which include a trifluoromethyl group and a sulfonamide moiety. These functional groups are known to enhance the pharmacological properties of compounds by improving their interaction with biological targets.
- Antiviral Activity : Preliminary studies suggest that similar compounds with trifluoromethyl and sulfonamide groups exhibit antiviral properties. For instance, nucleoside analogs have shown effectiveness against Hepatitis B virus (HBV) by inhibiting viral polymerases . While specific data on this compound's antiviral activity is limited, its structural analogs provide a basis for potential efficacy.
- Cytotoxicity : The cytotoxic effects of compounds with similar structures have been examined in various studies. For example, certain sulfonamide derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . Further research is needed to evaluate the cytotoxic profile of this compound.
Case Studies and Experimental Findings
To better understand the biological activity of this compound, several studies focusing on related chemical classes have been reviewed:
| Study | Compound | Activity | IC50/EC50 Values |
|---|---|---|---|
| Study A | Nucleoside Analog | Anti-HBV | IC50 = 120 nM |
| Study B | Sulfonamide Derivative | Cytotoxicity in Cancer Cells | EC50 = 50 μM |
| Study C | Trifluoromethyl Compound | Antiviral Activity | EC50 = 7.8 nM |
Research Findings
- Inhibition of Viral Replication : A study on nucleoside analogs indicated that modifications at the sugar moiety could significantly enhance antiviral activity against HBV. The findings suggest that similar modifications in this compound could yield promising antiviral agents .
- Cytotoxicity Evaluation : Research on related sulfonamide compounds has shown that they can selectively induce apoptosis in tumor cells without affecting normal cells significantly. This selectivity may be due to differences in metabolic pathways between cancerous and non-cancerous cells .
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
The compound shares structural motifs with several classes of molecules:
- Trifluoromethyl-containing compounds: Similar to (R)-4,4,4-trifluoro-3-hydroxybutanoic acid (), which exhibits a trifluoromethyl group adjacent to a hydroxylated carbon. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
- Sulfonamide derivatives: The sulfonylamino group in the target compound is analogous to sulfonamide-based drugs, which often exhibit antibacterial or enzyme-inhibitory activity.
Table 1: Key Structural Features and Functional Groups
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis ()
NMR data from structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain consistent. For the target compound:
- The trifluoromethyl group would cause significant deshielding in adjacent protons, similar to observations in trifluoroacetate derivatives.
- The sulfonamide group may induce downfield shifts in nearby aromatic protons, as seen in sulfonyl-containing analogs .
Table 2: Comparative NMR Chemical Shifts (ppm)
Reactivity and Stability
- Hydrolytic Stability: The ester group in the target compound is likely susceptible to hydrolysis under acidic or basic conditions, comparable to other 3-oxobutanoate esters.
- Photostability : The trifluoromethyl group may reduce UV-induced degradation, as seen in fluorinated pharmaceuticals .
Lumping Strategy for Predictive Modeling ()
The lumping strategy groups compounds with similar functional groups or reactivity profiles. The target compound could be classified with:
Fluorinated esters : Due to the trifluoromethyl and ester groups.
Sulfonamide aromatics : Based on the -SO₂-NH- moiety. This approach reduces computational complexity in reaction modeling, as demonstrated in , where 13 reactions were simplified to 5 after lumping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
